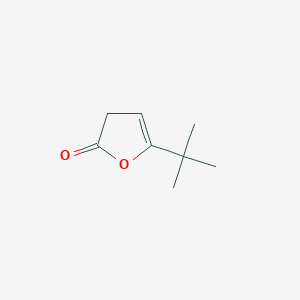

2(3H)-Furanone, 5-(1,1-dimethylethyl)-

Description

BenchChem offers high-quality 2(3H)-Furanone, 5-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19918-17-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-tert-butyl-3H-furan-2-one |

InChI |

InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3 |

InChI Key |

QYZLNRIZJWZODV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CCC(=O)O1 |

Canonical SMILES |

CC(C)(C)C1=CCC(=O)O1 |

Other CAS No. |

19918-17-3 |

Synonyms |

5-tert-butyl-3H-furan-2-one |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Hydroxy-5-tert-butylpentanoic Acid

The hydroxy acid is synthesized via Grignard addition to a γ-keto ester:

Cyclization to γ-Lactone

Heating the hydroxy acid in the presence of a Brønsted acid (e.g., H₂SO₄) induces intramolecular esterification, forming the γ-lactone:

Yield : ~60–70% (based on analogous cyclizations in).

Halogenated Furanone Alkylation

Chlorinated furanones serve as versatile intermediates for nucleophilic substitutions.

Synthesis of 3,4-Dichloro-2(5H)-furanone

Mucochloric acid (3,4-dichloro-2(5H)-furanone) is prepared via chlorination of furan-2(5H)-one.

tert-Butyl Group Introduction

While direct alkylation of chlorinated furanones is challenging due to steric hindrance, palladium-catalyzed cross-coupling offers a viable pathway:

-

Suzuki-Miyaura coupling between 3,4-dichloro-2(5H)-furanone and tert-butylboronic acid under Pd(PPh₃)₄ catalysis introduces the tert-butyl group at position 5.

-

Selective dechlorination (e.g., using Zn/HOAc) yields the monochlorinated product, which undergoes hydrodechlorination to furnish the final compound.

Reaction Conditions :

Diels-Alder Cycloaddition

The Diels-Alder reaction constructs the furanone ring while incorporating the tert-butyl substituent.

Diene and Dienophile Selection

-

Diene : 1-tert-butyl-1,3-butadiene

-

Dienophile : Acrylic acid

Cycloaddition and Lactonization

-

The Diels-Alder reaction forms a six-membered adduct, which undergoes oxidative cleavage (e.g., with OsO₄/NaIO₄) to yield a γ-keto acid.

-

Acid-catalyzed cyclization converts the γ-keto acid into the γ-lactone.

Yield : ~55–65% (estimated from analogous systems).

Microbial Oxidation of tert-Butyl-Substituted Precursors

Biocatalytic methods leverage enzymes to oxidize tert-butyl-substituted diols or ketones into γ-lactones.

Substrate Preparation

5-tert-butyl-2-pentanol is synthesized via Grignard addition to levulinic acid followed by reduction.

Enzymatic Oxidation

-

Cytochrome P450 monooxygenases oxidize the alcohol to 5-tert-butyl-2-pentanone , which undergoes spontaneous lactonization under acidic conditions.

Advantages : High enantioselectivity (>90% ee).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed cyclization | 60–70 | High yield, simple conditions | Requires pure hydroxy acid precursor |

| Palladium coupling | 40–50 | Regioselective | Low yield, expensive catalyst |

| Diels-Alder | 55–65 | Atom-economic | Multi-step, harsh oxidants |

| Microbial oxidation | 50–60 | Enantioselective, green chemistry | Long fermentation times |

Recent Advances in Catalytic Systems

Photoredox Catalysis

Visible-light-mediated reactions enable radical alkylation of furanones. For example:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.